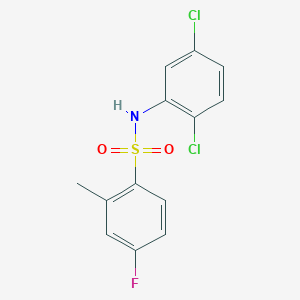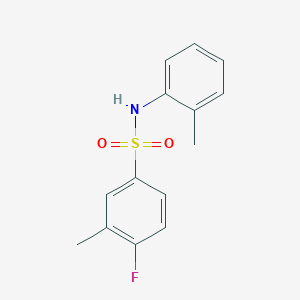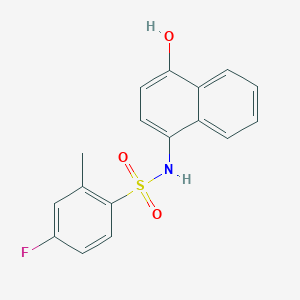![molecular formula C24H23NO5S B280905 Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of enzyme activity through binding to the ATP-binding site. This leads to the disruption of the enzyme's catalytic activity, resulting in the inhibition of cellular processes that depend on the activity of the enzyme.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, the compound has been shown to exhibit anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying cellular processes that depend on the activity of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. These include the development of more potent analogs of the compound, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the investigation of its potential as a tool for studying the role of specific enzymes in cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be synthesized using a multi-step reaction sequence. The synthesis involves the condensation of 2-tert-butyl-5-nitronaphthalene-1-sulfonic acid with 3-bromo-2-furan-1-carboxylic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with methyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 beta (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for drug development.
Eigenschaften
Molekularformel |
C24H23NO5S |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
methyl 5-(benzenesulfonamido)-2-tert-butylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H23NO5S/c1-24(2,3)22-20(23(26)29-4)18-14-19(16-12-8-9-13-17(16)21(18)30-22)25-31(27,28)15-10-6-5-7-11-15/h5-14,25H,1-4H3 |
InChI-Schlüssel |
QQEWXKAUYPXZKX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC |
Kanonische SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)




![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)




![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)
